molecular formula C12H3Cl5O2 B1346046 1,2,3,7,8-pentachlorodibenzo-p-dioxin CAS No. 109719-79-1

1,2,3,7,8-pentachlorodibenzo-p-dioxin

Cat. No.: B1346046
CAS No.: 109719-79-1
M. Wt: 368.3 g/mol
InChI Key: FSPZPQQWDODWAU-WCGVKTIYSA-N
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Description

1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD) with the molecular formula C12H3Cl5O2. It is a persistent organic pollutant known for its environmental persistence, bioaccumulation, and potential toxic effects. This compound is often found as a by-product of various industrial processes, including the manufacture of herbicides and the incineration of chlorine-containing substances .

Preparation Methods

1,2,3,7,8-Pentachlorodibenzo-p-dioxin can be synthesized through several methods, including:

    Laboratory Synthesis: This involves the chlorination of dibenzo-p-dioxin under controlled conditions.

    Industrial Production: Industrially, this compound is often produced unintentionally as a by-product during the manufacture of chlorinated organic compounds, such as herbicides and pesticides.

Chemical Reactions Analysis

1,2,3,7,8-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2,3,7,8-Pentachlorodibenzo-p-dioxin is part of a larger group of polychlorinated dibenzodioxins (PCDDs), which include:

This compound is unique due to its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2,3,7,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPZPQQWDODWAU-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911303
Record name 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109719-79-1
Record name 1,2,3,7,8-PeCDD-13C12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109719-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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